Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate
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Overview
Description
Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the pyridine ring in its structure makes it a valuable scaffold for the development of various pharmacologically active agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate typically involves the reaction of pyridine derivatives with ethyl bromoacetate and methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Hydrolysis reactions are typically carried out in the presence of strong acids or bases.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate involves its interaction with specific molecular targets in the body. The pyridine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired pharmacological effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate can be compared with other pyridine derivatives such as:
- Ethyl 2-pyridylacetate
- Methyl 2-pyridylacetate
- Pyridine-2-carboxylic acid
Uniqueness
The unique feature of this compound is the presence of both an ester and an amino group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to other pyridine derivatives, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 2-[methyl(pyridin-2-ylmethyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-11(14)9-13(2)8-10-6-4-5-7-12-10/h4-7H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXKJPWXTJUAGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)CC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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